2-carbamimidamidoethyl carbamimidothioate

Histamine H4 receptor Receptor selectivity GPCR pharmacology

Procure VUF 8430—a structurally distinct, non-imidazole H₄ full agonist (Ki 31.6 nM) with 33-fold H₄/H₃ selectivity. Its scaffold-specific binding, insensitivity to E5.46Q mutation, and documented in vivo activity (gastric injury & neuropathic pain models) make it essential for orthogonal validation of imidazole-based findings. Supplied as dihydrobromide salt for aqueous solubility.

Molecular Formula C4H11N5S
Molecular Weight 161.23 g/mol
CAS No. 98021-17-1
Cat. No. B1662428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamimidamidoethyl carbamimidothioate
CAS98021-17-1
SynonymsVUF8430;  S-(2-Guanidylethyl)isothiourea;  2-(Diaminomethylideneamino)ethyl carbamimidothioate
Molecular FormulaC4H11N5S
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC(CSC(=N)N)N=C(N)N
InChIInChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9)
InChIKeyGSYGTVNTZHFQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Carbamimidamidoethyl Carbamimidothioate (CAS 98021‑17‑1, VUF 8430) Procurement Baseline and Structural Identification


2‑Carbamimidamidoethyl carbamimidothioate (CAS 98021‑17‑1), widely known by its research code VUF 8430, is a small‑molecule isothiourea derivative with the molecular formula C₄H₁₁N₅S and a free‑base molecular weight of 161.23 g/mol . The compound is typically supplied as the dihydrobromide salt (CAS 100130‑32‑3, MW 323.05), which confers water solubility up to 100 mM and DMSO solubility up to 100 mM . Its chemical structure comprises a guanidinoethyl moiety linked via a sulfur atom to a carbamimidothioate group, and it is recognized as a selective histamine H₄ receptor agonist [1]. This compound class is non‑imidazole in scaffold architecture, which distinguishes it mechanistically and structurally from classic imidazole‑containing histamine receptor ligands [2].

Procurement Risk Assessment: Why 2‑Carbamimidamidoethyl Carbamimidothioate (VUF 8430) Cannot Be Indiscriminately Substituted with Other Histamine Receptor Agonists


Histamine receptor agonists as a class exhibit profound variability in receptor subtype selectivity, functional efficacy (partial versus full agonism), and species‑dependent potency profiles [1]. Simple substitution of VUF 8430 with another histaminergic ligand—even one nominally annotated as an H₄ agonist—carries substantial experimental and procurement risk due to the following factors: (1) scaffold‑dependent binding modes yield distinct selectivity fingerprints across the four histamine receptor subtypes [2]; (2) imidazole‑containing agonists differ from non‑imidazole agonists in their mutant‑receptor binding behavior, with the latter maintaining affinity when key binding‑pocket residues are mutated [3]; and (3) functional output (full versus partial agonism) is compound‑specific and cannot be extrapolated from binding affinity alone [4]. The quantitative evidence presented below establishes the precise differentiation parameters that govern the scientific suitability of VUF 8430 relative to its closest comparators.

Product‑Specific Quantitative Differentiation Evidence for 2‑Carbamimidamidoethyl Carbamimidothioate (VUF 8430)


Receptor Subtype Selectivity: VUF 8430 Exhibits 33‑Fold H₄ over H₃ Selectivity, Contrasting with Imidazole‑Class Agonists

VUF 8430 demonstrates a 33‑fold binding selectivity for the histamine H₄ receptor over the H₃ receptor, with negligible affinity for H₁ and H₂ receptor subtypes [1]. In contrast, the imidazole‑class agonist imetit exhibits high potency at both H₄ and H₃ receptors with Ki values of 2.7 nM and 0.3 nM respectively—a selectivity ratio of approximately 0.11 (H₄‑over‑H₃), representing essentially non‑selective dual agonism [2]. Similarly, 4‑methylhistamine, while demonstrating >100‑fold H₄ selectivity, has a substantially lower H₄ binding affinity (Ki = 50 nM) compared with VUF 8430 (Ki = 31.6 nM) [3].

Histamine H4 receptor Receptor selectivity GPCR pharmacology

Non‑Imidazole Scaffold Architecture: VUF 8430 Binding Affinity Is Maintained in the E5.46Q H₄ Receptor Mutant, Unlike Imidazole‑Based Agonists

In site‑directed mutagenesis studies of the human histamine H₄ receptor, the E5.46Q point mutation caused a dramatic ~1000‑fold reduction in the binding affinity of imidazole‑based agonists such as histamine and 4‑methylhistamine. In contrast, the affinity of the non‑imidazole agonist VUF 8430 was virtually unchanged by this mutation [1]. This differential behavior confirms that VUF 8430 engages a distinct binding mode within the H₄ receptor orthosteric pocket that does not require the protonated Glu5.46 residue for high‑affinity interaction [2].

Non‑imidazole agonist H4 receptor mutagenesis Binding mode differentiation

Functional Efficacy: VUF 8430 Is a Full Agonist at Human H₄ Receptors, Whereas Select Comparators Exhibit Partial Agonism or Inverse Agonism

VUF 8430 acts as a full agonist at the human histamine H₄ receptor with a pEC₅₀ of 7.3 (EC₅₀ = 50 nM) [1]. In contrast, the H₄‑targeting compounds JNJ 7777120 and thioperamide behave as inverse agonists at the H₄ receptor, suppressing basal constitutive activity rather than stimulating receptor signaling . Additionally, VUF 8430 demonstrates weak partial agonist activity at H₂ receptors (pD₂ = 3.8 in isolated guinea pig atria), whereas dimaprit—a structurally related carbamimidothioate—is a potent H₂ receptor full agonist with minimal H₄ activity [2].

Full agonist Functional selectivity H4 receptor efficacy

Complementary Pharmacological Tool Status: VUF 8430 Enables Cross‑Validation of H₄‑Mediated Phenotypes Alongside 4‑Methylhistamine

Comparative pharmacological evaluation of VUF 8430 and 4‑methylhistamine revealed that both compounds are full agonists at human H₄ receptors, induce chemotaxis of monocyte‑derived dendritic cells, and show reduced affinity at rodent H₄ receptors [1]. Despite these shared H₄‑mediated functional outputs, the compounds differ in their H₃‑receptor activity: VUF 8430 retains moderate H₃ affinity (Ki = 1000 nM), whereas 4‑methylhistamine has negligible H₃ affinity [2]. The authors explicitly recommend complementary use of VUF 8430 and 4‑methylhistamine as H₄ receptor agonists to cross‑validate H₄‑dependent findings and rule out off‑target H₃‑mediated confounding [3].

Pharmacological tool compound H4 receptor validation Complementary agonists

Supplier‑Specified Solubility and Storage Parameters: Quantitative Procurement Benchmarks for VUF 8430 Dihydrobromide

The dihydrobromide salt of VUF 8430 (CAS 100130‑32‑3) exhibits quantitatively defined solubility parameters: soluble to 100 mM in both water and DMSO . Powder storage at –20 °C is specified for 3‑year stability, with reconstituted solutions in solvent stable at –80 °C for 1 year . These parameters differ from the free‑base form (MW 161.23, no salt counterion), which may exhibit altered solubility and stability profiles . Additionally, the compound is classified under GHS as acutely toxic (oral category 4), skin irritant (category 2), and eye irritant (category 2A), with hazard statements H302, H315, H319, and H335 .

Solubility Storage stability Procurement specifications

In Vivo Activity Profile: VUF 8430 Demonstrates Functional Effects in Rodent Models, with Species‑Dependent Potency Caveats

VUF 8430 has been evaluated in multiple in vivo models with defined endpoints. In a rat model of gastric mucosal injury, VUF 8430 (administered as the dihydrobromide salt) significantly exacerbated HCl‑induced gastric lesions, an effect that was blocked by the H₄ antagonist JNJ 7777120, confirming H₄‑specific action in vivo [1]. In a mouse model of peripheral nerve injury (chronic constriction injury), VUF 8430 (10–30 mg/kg, intraperitoneal) modulated mechanical hyperalgesia responses . However, comparative binding studies reveal that VUF 8430 exhibits reduced affinity at rat and mouse H₄ receptors compared with the human ortholog [2], a species‑dependent potency caveat that also applies to 4‑methylhistamine and must be factored into cross‑species experimental design [3].

In vivo pharmacology H4 receptor Species selectivity

Validated Research Application Scenarios for 2‑Carbamimidamidoethyl Carbamimidothioate (VUF 8430)


Orthogonal Pharmacological Validation of H₄ Receptor‑Mediated Phenotypes (Paired Use with 4‑Methylhistamine)

Utilize VUF 8430 as a chemically distinct, non‑imidazole full H₄ agonist to cross‑validate findings obtained with the imidazole‑class agonist 4‑methylhistamine. This orthogonal approach controls for scaffold‑specific artifacts and is explicitly recommended in the primary pharmacology literature [1]. The 33‑fold H₄‑over‑H₃ selectivity of VUF 8430, combined with 4‑methylhistamine's >100‑fold H₄ selectivity, provides complementary selectivity fingerprints that strengthen confidence in H₄‑specific conclusions [2].

Structure‑Activity Relationship (SAR) Studies of Non‑Imidazole H₄ Receptor Ligands

Employ VUF 8430 as a reference agonist in binding‑mode studies aimed at characterizing the orthosteric binding pocket of the human histamine H₄ receptor. The compound's insensitivity to the E5.46Q mutation—unlike imidazole‑based agonists—makes it a critical comparator for mapping residues essential for ligand‑specific binding interactions [1]. Homology modeling and ab initio calculations based on VUF 8430 docking provide a validated framework for rational design of novel non‑imidazole H₄ ligands [2].

In Vivo Gastric Mucosal Defense and Inflammation Studies in Rodent Models

Administer VUF 8430 dihydrobromide in rat models of gastric injury to investigate the role of H₄ receptor activation in mucosal defense mechanisms. Literature demonstrates that VUF 8430 exacerbates HCl‑induced gastric lesions via H₄‑dependent pathways, an effect reversible by the H₄ antagonist JNJ 7777120 [1]. Researchers must account for the reduced potency of VUF 8430 at rodent versus human H₄ receptors when designing dosing regimens [2].

Neuropathic Pain and Hyperalgesia Research in Murine Models

Use VUF 8430 (10–30 mg/kg, intraperitoneal) in mouse chronic constriction injury models to probe H₄ receptor contributions to mechanical hyperalgesia following peripheral nerve injury [1]. This application leverages the compound's documented in vivo activity and provides a framework for evaluating H₄‑targeted therapeutic strategies in neuropathic pain conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-carbamimidamidoethyl carbamimidothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.